molecular formula C12H25N5O3 B12397233 L-isoleucyl-L-arginine

L-isoleucyl-L-arginine

Cat. No.: B12397233
M. Wt: 287.36 g/mol
InChI Key: HYXQKVOADYPQEA-CIUDSAMLSA-N
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Description

L-isoleucyl-L-arginine is a dipeptide composed of the amino acids L-isoleucine and L-arginine. This compound is known for its role as a potent angiotensin-converting enzyme (ACE) inhibitor, making it significant in hypertension research .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-isoleucyl-L-arginine can be synthesized through peptide coupling reactions. The synthesis typically involves the activation of the carboxyl group of L-isoleucine, followed by coupling with the amino group of L-arginine. Common reagents used in this process include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound involves similar peptide synthesis techniques but on a larger scale. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

L-isoleucyl-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitric oxide, while substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

L-isoleucyl-L-arginine has a wide range of applications in scientific research:

Mechanism of Action

L-isoleucyl-L-arginine exerts its effects primarily through inhibition of the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The molecular targets include the active site of ACE, where this compound binds and inhibits its activity. This pathway is crucial in the regulation of blood pressure and fluid balance .

Comparison with Similar Compounds

L-isoleucyl-L-arginine is unique among ACE inhibitors due to its specific dipeptide structure. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific amino acid composition and its resulting biological activity.

Properties

Molecular Formula

C12H25N5O3

Molecular Weight

287.36 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t7-,8-,9-/m0/s1

InChI Key

HYXQKVOADYPQEA-CIUDSAMLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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